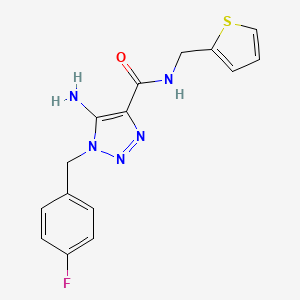

5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with a 5-amino group, a 4-fluorobenzyl group at the N1 position, and a thiophen-2-ylmethyl carboxamide at the C4 position.

Properties

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5OS/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLVKQCEOCBNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazole intermediate.

Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the triazole derivative with a thiophen-2-ylmethyl halide.

Amidation: The final step is the formation of the carboxamide group, typically achieved through the reaction of the triazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or dihydrotriazoles.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activities

The triazole moiety is known for its anticancer properties, and compounds similar to 5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their efficacy against various cancer cell lines.

Case Studies:

- Cheng et al. (2007) synthesized fluorinated triazole analogs that exhibited potent inhibition of HER2 tyrosine kinase, which is crucial in breast cancer progression. The synthesized compounds demonstrated IC50 values of 31.6 µM and 16.6 µM against human breast cancer cells (MDAMB-453) .

- Dolzhenko et al. (2010) reported on fluorinated 1,2,4-triazole analogs that showed significant anticancer effects across multiple cancer cell lines including prostate (PC-3), breast (MDA-MB-231), and renal (ACHN) cancers. Notably, a perfluorodecyl-substituted triazole unit was identified as a key component responsible for inhibiting cancer cell growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. The thiophene and triazole structures contribute to its potential as an antibacterial and antifungal agent.

Research Findings:

- Several studies indicate that thiophene derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds containing thiophene rings have been reported to possess significant chemotherapeutic properties against various pathogens .

Treatment of Parasitic Infections

Recent studies have highlighted the potential of 5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide in treating parasitic infections such as Chagas disease.

Case Study:

- A study focusing on the optimization of 5-amino-1,2,3-triazole derivatives showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds demonstrated improved potency and metabolic stability with significant suppression of parasite burden in mouse models . This suggests the potential for developing effective treatments based on this compound.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorobenzyl and thiophen-2-ylmethyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

*Calculated molecular weight based on formula C₁₅H₁₄FN₅OS.

Biological Activity

5-amino-1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Structural Overview

The molecular structure of the compound features a triazole ring that is functionalized with an amino group, a 4-fluorobenzyl group, and a thiophen-2-ylmethyl group. The molecular formula is C13H12FN5OS with a molecular weight of approximately 293.30 g/mol. The stability and ability to form hydrogen bonds due to the triazole ring enhance its potential as a pharmaceutical scaffold.

Synthesis

The synthesis typically involves the cycloaddition of azides and alkynes, often facilitated by catalysts such as copper(I) iodide. Reaction conditions include solvents like dimethyl sulfoxide or water at controlled temperatures to optimize yield and selectivity.

Antiparasitic Activity

Research has highlighted the compound's potential in treating Chagas disease caused by Trypanosoma cruzi. A study demonstrated that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide core exhibited submicromolar activity (pEC50 > 6) against this parasite in cellular assays. The optimization of these compounds improved their potency, aqueous solubility, and metabolic stability, leading to significant reductions in parasite burden in mouse models .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the amino group is crucial for maintaining bioactivity. Modifications to this group resulted in loss of activity, suggesting that it may play a vital role in interactions with biological targets. Additionally, replacing the triazole with other heterocycles like imidazole or pyrazole also diminished activity .

Case Studies

Case Study 1: Chagas Disease Treatment

A high-throughput screening identified several compounds based on the 5-amino-1,2,3-triazole scaffold. One compound showed significant efficacy in reducing T. cruzi burden in infected VERO cells and demonstrated favorable pharmacokinetic properties for oral administration .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the triazole scaffold showed potent activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 0.008 μg/mL against Staphylococcus aureus and other pathogens .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.